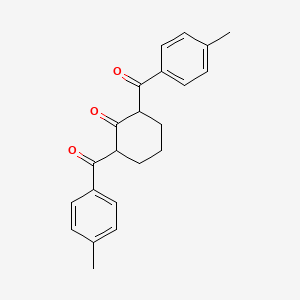

2,6-Bis(4-methylbenzoyl)cyclohexanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2,6-Bis(4-methylbenzoyl)cyclohexanone is a useful research compound. Its molecular formula is C22H22O3 and its molecular weight is 334.415. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Photoinitiators in Polymer Chemistry

Overview:

2,6-Bis(4-methylbenzoyl)cyclohexanone is primarily recognized for its role as a photoinitiator in UV-curable coatings and inks. Photoinitiators are substances that absorb light and initiate polymerization processes, making them crucial in the production of UV-cured materials.

Mechanism:

Upon exposure to UV light, this compound undergoes homolytic cleavage to generate free radicals, which then initiate the polymerization of monomers present in the formulation. The efficiency of this compound as a photoinitiator can be attributed to its ability to absorb UV light effectively and produce reactive species that can propagate polymer chains.

Applications:

- Coatings: Used in the formulation of protective coatings for various substrates, including plastics and metals.

- Inks: Employed in printing inks for rapid drying and curing processes.

- Adhesives: Utilized in adhesives that require quick curing under UV light.

Pharmaceutical Applications

Overview:

The compound has shown potential in pharmaceutical applications, particularly as an intermediate in the synthesis of bioactive molecules.

Case Studies:

- Synthesis of Chalcones: Research indicates that this compound can serve as a precursor for synthesizing chalcone derivatives, which possess various biological activities such as anti-inflammatory and anticancer properties .

- Drug Delivery Systems: Its incorporation into drug delivery systems has been explored due to its ability to form stable complexes with certain drugs, enhancing their solubility and bioavailability .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is utilized for its properties in liquid chromatography.

Applications:

- Chromatography: The compound can be analyzed using High-Performance Liquid Chromatography (HPLC), where it serves as a standard or reference material for method validation. It is also effective in separating impurities during preparative chromatography .

- Mass Spectrometry: Its compatibility with mass spectrometry techniques allows for detailed analysis of complex mixtures, aiding in the identification and quantification of compounds within various samples .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Photoinitiators | Coatings, inks, adhesives | Rapid curing under UV light |

| Pharmaceuticals | Synthesis of bioactive molecules | Potential therapeutic effects |

| Analytical Chemistry | HPLC and mass spectrometry | Effective separation and analysis |

属性

分子式 |

C22H22O3 |

|---|---|

分子量 |

334.415 |

IUPAC 名称 |

2,6-bis(4-methylbenzoyl)cyclohexan-1-one |

InChI |

InChI=1S/C22H22O3/c1-14-6-10-16(11-7-14)20(23)18-4-3-5-19(22(18)25)21(24)17-12-8-15(2)9-13-17/h6-13,18-19H,3-5H2,1-2H3 |

InChI 键 |

XXWTWUUZRHVHSH-UHFFFAOYSA-N |

SMILES |

CC1=CC=C(C=C1)C(=O)C2CCCC(C2=O)C(=O)C3=CC=C(C=C3)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。